{4-[(methylamino)methyl]tetrahydro-2H-pyran-4-yl}methanol
Description
{4-[(Methylamino)methyl]tetrahydro-2H-pyran-4-yl}methanol is a bicyclic compound featuring a tetrahydropyran ring substituted at the 4-position with both a hydroxymethyl (-CH2OH) and a methylaminomethyl (-CH2NHCH3) group.
Properties
IUPAC Name |
[4-(methylaminomethyl)oxan-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-9-6-8(7-10)2-4-11-5-3-8/h9-10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUPFUJODDCIJEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1(CCOCC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649359 | |
| Record name | {4-[(Methylamino)methyl]oxan-4-yl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959238-75-6 | |
| Record name | Tetrahydro-4-[(methylamino)methyl]-2H-pyran-4-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959238-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4-[(Methylamino)methyl]oxan-4-yl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reductive Amination Pathway
This method leverages a ketone intermediate to introduce the methylamino group:
Reaction sequence :
- Synthesis of 4-(hydroxymethyl)tetrahydro-2H-pyran-4-carbaldehyde
- Reductive amination with methylamine
- Reduction of the aldehyde to methanol
- Intermediate formation : Ethyl tetrahydropyran-4-carboxylate (CAS 36838-71-8) is reduced to (tetrahydro-2H-pyran-4-yl)methanol using LiAlH₄ in THF at 0°C (96% yield).
- Aldehyde generation : Oxidation of the hydroxymethyl group to an aldehyde using pyridinium chlorochromate (PCC).
- Reductive amination : Reaction with methylamine and NaBH₃CN in methanol to install the methylamino group.
Advantages : High functional group tolerance; avoids harsh conditions.
Limitations : Requires precise control over oxidation states.
Nucleophilic Substitution Approach
A two-step strategy involving halogenation and amine displacement:
| Step | Reaction | Conditions | Yield (Theoretical) |
|---|---|---|---|
| 1 | Bromination of (tetrahydro-2H-pyran-4-yl)methanol | PBr₃ in DCM, 0°C → RT | 70-80% |
| 2 | Displacement with methylamine | MeNH₂ in THF, 60°C, 12h | 50-60% |
- Steric hindrance at the tetrahydropyran 4-position may reduce substitution efficiency.
- Competing elimination reactions require anhydrous conditions.
Mannich Reaction-Based Synthesis
A one-pot assembly of the amino alcohol structure:
- Tetrahydropyran-4-one
- Formaldehyde
- Methylamine hydrochloride
- Mannich reaction in ethanol/water (1:1) at 50°C for 24h
- In situ reduction of ketone to alcohol using NaBH₄
Reaction equation :
$$
\ce{ \underset{\text{Tetrahydropyran-4-one}}{C5H9O} + CH2O + CH3NH2 ->[\text{H2O/EtOH}] \underset{\text{Intermediate}}{C7H14NO2} ->[NaBH4] \text{Target compound} }
$$
- Requires strict pH control to prevent polymerization of formaldehyde.
- Diastereoselectivity management at the 4-position.
Analytical Characterization
Reported data for verification:
- ¹H NMR (DMSO-d₆): δ 3.82 (dd, J=10.8, 8.0 Hz, 2H), 3.25-3.22 (m, 4H)
- Molecular Weight : 159.23 g/mol (C₈H₁₇NO₂)
- Hazard Codes : H315-H319-H335 (skin/eye irritation, respiratory effects)
Chemical Reactions Analysis
{4-[(methylamino)methyl]tetrahydro-2H-pyran-4-yl}methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones under specific conditions.
Reduction: It can be reduced to form different alcohol derivatives.
Scientific Research Applications
{4-[(methylamino)methyl]tetrahydro-2H-pyran-4-yl}methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {4-[(methylamino)methyl]tetrahydro-2H-pyran-4-yl}methanol involves its interaction with specific molecular targets. It may act on enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following compounds share structural similarities with {4-[(methylamino)methyl]tetrahydro-2H-pyran-4-yl}methanol, differing primarily in substituents or ring modifications:
Physicochemical Properties
- Polarity and Solubility: The presence of the methylamino group in the target compound increases its basicity compared to 4-(Hydroxymethyl)tetrahydropyran (pKa ~14.85 for analogous difluoromethyl derivative ). This enhances water solubility under acidic conditions.
- Thermal Stability: Fluorinated derivatives (e.g., 4-(Difluoromethyl)tetrahydro-2H-pyran-4-yl)methanol) exhibit higher boiling points (~215.8°C) due to increased molecular weight and fluorine-induced polarity .
- Density : Most analogs have densities near 1.0–1.15 g/cm³, typical for oxygen- and nitrogen-containing heterocycles .
Biological Activity
{4-[(methylamino)methyl]tetrahydro-2H-pyran-4-yl}methanol, with the molecular formula and CAS number 959238-75-6, is a nitrogen-containing heterocyclic compound notable for its potential biological activities. The compound features a tetrahydropyran ring with a methylamino group, which contributes to its reactivity and interaction with biological targets. This article explores the biological activity of this compound, including its pharmacological potential, synthesis methods, and relevant case studies.
The structure of this compound allows for diverse chemical interactions due to the presence of hydroxyl and amine functional groups. These groups facilitate hydrogen bonding and enhance solubility, making the compound suitable for various biological applications.
Biological Activity
Research indicates that compounds structurally similar to this compound exhibit various biological activities, including:
- Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial and fungal strains.
- Neuroprotective Effects : Related compounds have been studied for their neuroprotective capabilities, potentially aiding in the treatment of neurodegenerative diseases.
- Antileishmanial Activity : Studies have demonstrated that tetrahydropyran derivatives can inhibit the growth of Leishmania donovani, suggesting a therapeutic avenue for treating leishmaniasis .
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- Reactions involving tetrahydropyran derivatives : These reactions typically involve the introduction of methylamino groups followed by hydroxymethylation.
Study on Antileishmanial Activity
A significant study evaluated the antileishmanial activity of various tetrahydropyran derivatives, including this compound. The findings indicated that these compounds could effectively inhibit the growth of Leishmania donovani in vitro. The mechanism involved increased production of reactive oxygen species (ROS) in treated promastigotes .
Neuroprotective Effects
Research has also focused on similar compounds' neuroprotective effects. In vitro studies demonstrated that certain derivatives could protect neuronal cells from oxidative stress-induced damage. This suggests potential applications in treating conditions like Alzheimer's disease.
Comparison with Related Compounds
The following table summarizes some related compounds and their unique features:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-Amino-tetrahydropyran | Structure | Lacks hydroxymethyl group; primarily studied for neuroprotective effects. |
| 3-Methyl-tetrahydropyran | Structure | Exhibits different pharmacological profiles; less water-soluble. |
| 5-Hydroxymethyl-tetrahydropyran | Structure | Enhanced solubility; studied for antimicrobial properties. |
Q & A
Q. What biological targets are suggested by structural analogs?
- Methodological Answer : Analogs like 3-nitro-4-((tetrahydro-2H-pyran-4-yl)methylamino)benzenesulfonamide target P2X7 receptors . Molecular docking (e.g., AutoDock Vina) can predict binding to similar purinergic receptors. Biological assays (e.g., calcium flux in HEK293 cells) validate activity .
Notes
- Contradictions : Synthesis protocols vary in solvent choice (THF vs. DCM) and reducing agents (LAH vs. NaBH₄), impacting yields and purity. Researchers must validate methods for their target compound .
- Advanced Tools : DFT calculations and molecular docking are critical for mechanistic and target-engagement studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
